Epigallocatechin (EGC) is a flavan-3-ol, one of the four primary catechins found in green tea (Camellia sinensis), alongside epigallocatechin gallate (EGCG), epicatechin (EC), and epicatechin gallate (ECG). Structurally, it is distinguished by the trihydroxyl substitution on its B-ring and the absence of the galloyl moiety that characterizes its more abundant counterpart, EGCG. This seemingly minor structural difference is a critical determinant of its physicochemical properties, including stability and solubility, which directly impacts its suitability for specific research and formulation applications. Therefore, selecting the purified EGC compound over related catechins or crude extracts is often a requirement for achieving reproducible and targeted experimental outcomes.
Substituting pure Epigallocatechin (EGC) with its close analog Epigallocatechin gallate (EGCG), its epimer Gallocatechin (GC), or a generic green tea extract introduces critical variables that can compromise experimental validity and product formulation. The galloyl group in EGCG significantly increases molecular size and alters electronic properties, leading to lower aqueous stability and different biological interaction profiles. Crude green tea extracts, while cost-effective, contain variable concentrations of multiple catechins, caffeine, and other compounds, making it impossible to establish precise dose-response relationships or ensure batch-to-batch reproducibility. Even substitution with its epimer, GC, can result in lower antioxidant potency in certain assays. For research requiring stringent control over molecular structure, purity, and concentration, procuring the specific EGC compound (CAS 970-74-1) is essential for generating reliable and interpretable data.
Epigallocatechin (EGC) demonstrates substantially greater stability in neutral aqueous solutions compared to its gallated analog, EGCG. In a comparative study, after 24 hours in a pH 7 citrate buffer at 25°C, the concentration of EGC decreased by 46%, whereas EGCG decreased by 83%. This difference is attributed to the trihydroxyl B-ring on both molecules being susceptible to oxidation, but EGCG's additional galloyl moiety introduces further instability.
| Evidence Dimension | Percent degradation in aqueous buffer |
| Target Compound Data | 46% degradation (EGC) |
| Comparator Or Baseline | 83% degradation (EGCG) |
| Quantified Difference | EGC is 1.8-fold more stable than EGCG |
| Conditions | pH 7 citrate buffer, 25°C, 24-hour incubation. |
This superior stability makes EGC a more reliable compound for use in cell culture media, physiological buffers, and other aqueous formulations requiring extended incubation or shelf life.
The solubility of Epigallocatechin (EGC) in ethanol/water co-solvents shows a distinct maximum that differs from its gallated counterpart, EGCG. At 293 K (20°C), EGC reaches its maximum solubility at a solute-free ethanol molar fraction of approximately 0.6-0.8. In contrast, gallated catechins like EGCG exhibit higher melting points, suggesting the gallate group stabilizes the molecule in solid form, which can influence its dissolution kinetics and optimal solvent systems for processing and formulation.
| Evidence Dimension | Maximum solubility point in Ethanol/Water |
| Target Compound Data | Maximum solubility at ~0.6-0.8 ethanol mole fraction (EGC) |
| Comparator Or Baseline | Different solubility profile and higher melting point (EGCG) |
| Quantified Difference | Qualitatively distinct solubility curve |
| Conditions | Ethanol/water mixtures at 293 K. |
This defines the optimal solvent system for achieving high-concentration stock solutions, which is critical for extractions, purifications, and formulating deliverable products.
Using purified Epigallocatechin (CAS 970-74-1) ensures dose accuracy and experimental reproducibility, a key factor when compared to crude green tea extracts. The content of individual catechins in commercial extracts is highly variable; for example, EGCG alone can constitute over 70% of total catechins in some preparations, leaving EGC as a minor, unquantified component. This variability in composition makes it impossible to attribute observed biological effects to a specific molecule and prevents consistent replication of results across different batches of extract.
| Evidence Dimension | Compositional Purity |
| Target Compound Data | >98% (Typical purity for CAS 970-74-1) |
| Comparator Or Baseline | Highly variable; EGC is a minor, unquantified component in many green tea extracts. |
| Quantified Difference | Enables precise molar concentration vs. unknown/variable concentration. |
| Conditions | Standard laboratory and manufacturing workflows. |
Procuring the pure compound is non-negotiable for quantitative structure-activity relationship (QSAR) studies, mechanism-of-action investigations, and any research requiring a defined and reproducible concentration.
Due to its significantly higher stability in neutral pH buffers compared to EGCG, pure EGC is the appropriate choice for long-duration cell culture experiments or biochemical assays where compound degradation could be a confounding variable. This ensures that the effective concentration remains consistent throughout the experiment.
As a primary catechin, EGC serves as an essential structural analog to EGCG, EC, and ECG. Procuring pure EGC is necessary to systematically investigate how the presence or absence of the galloyl group and the number of B-ring hydroxyls impact biological activity, allowing for precise conclusions about molecular mechanisms.
High-purity Epigallocatechin (CAS 970-74-1) is required as an analytical standard for the accurate quantification of EGC in complex mixtures, such as botanical extracts, beverages, and formulated products. Its use is critical for quality control and regulatory compliance in the food, beverage, and dietary supplement industries.
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